![molecular formula C19H21N5O3 B5568012 N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568012.png)
N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals that are significant in medicinal chemistry due to their complex structure and potential biological activities. Compounds with similar structural motifs, such as pyrazole and oxadiazole derivatives, are frequently explored for their diverse pharmacological properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including cyclization, condensation, and functional group transformations. For example, the synthesis of pyrazole derivatives can be achieved through the reaction of corresponding hydrazides with various carbonyl compounds under specific conditions, indicating the importance of precise control over reaction parameters to achieve desired products (Goulioukina et al., 2016)(Goulioukina, 2016).
Molecular Structure Analysis
The molecular structure of compounds within this chemical class is often characterized using techniques such as NMR, mass spectrometry, and X-ray crystallography. These methods provide detailed insights into the arrangement of atoms and the stereochemistry of the molecules. For instance, X-ray crystallography has been utilized to determine the structure of novel pyrazole derivatives, confirming the expected molecular geometry and facilitating further studies on their properties (Kumara et al., 2018)(Kumara, 2018).
Aplicaciones Científicas De Investigación
Synthesis and Cytotoxicity
Compounds with structural elements similar to the specified chemical, such as those containing pyrazole and oxadiazole rings, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For instance, novel pyrazolo[1,5-a]pyrimidines and related Schiff bases have been synthesized and shown to exhibit in vitro cytotoxic activity against human cancer cell lines, including colon, lung, breast, and liver cancers. The synthesis involves condensation reactions and cyclocondensation with various reagents, indicating a potential for the development of anticancer agents through structural modification of these cores (Hassan, Hafez, Osman, & Ali, 2015).
Antibacterial Activity
Research has also extended to the antibacterial applications of compounds containing oxadiazole rings. A study synthesized novel (4-methoxyphenyl)-tetrahydropyran-substituted 1,3,4-oxadiazoles, demonstrating their antibacterial activity. This suggests the potential utility of structurally similar compounds in developing new antibacterial agents, highlighting the importance of the oxadiazole moiety in enhancing antibacterial efficacy (Aghekyan et al., 2020).
Antidiabetic Screening
Derivatives featuring the oxadiazole ring have been evaluated for their antidiabetic properties through in vitro screenings, such as the α-amylase inhibition assay. This indicates a potential application in treating diabetes or related metabolic disorders, showcasing the broad spectrum of pharmacological activities that can be associated with these chemical structures (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Propiedades
IUPAC Name |
N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-24(9-8-17-20-18(27-23-17)12-6-7-12)19(25)16-11-15(21-22-16)13-4-3-5-14(10-13)26-2/h3-5,10-12H,6-9H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSXUBOTUINBNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=NOC(=N1)C2CC2)C(=O)C3=CC(=NN3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

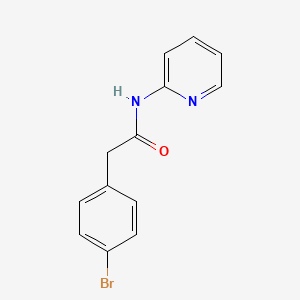
![4-{[4-(allyloxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5567945.png)
![2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-3-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-1,4-dioxane](/img/structure/B5567948.png)
![[4-(2-chloro-5-piperidin-1-ylbenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5567954.png)
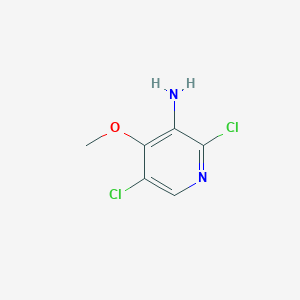
![5,6,7-trimethyl-2-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5567969.png)
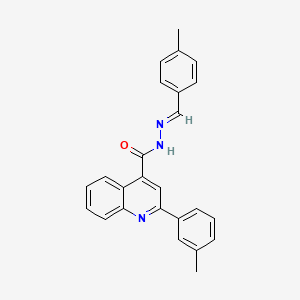
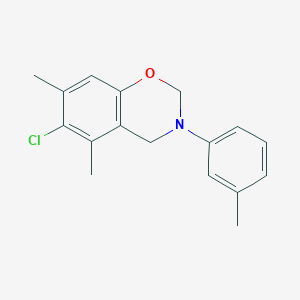
![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5567991.png)
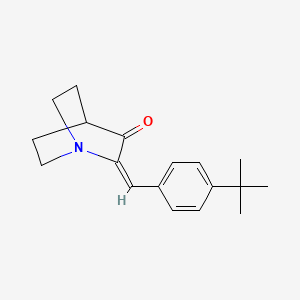

![N-(4-ethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5568021.png)
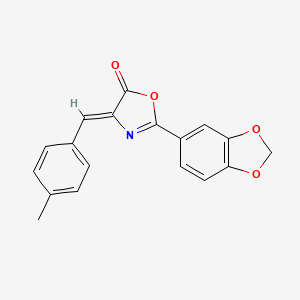
![2-(2,3-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5568045.png)